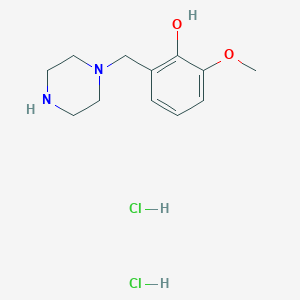

2-Methoxy-6-(piperazin-1-ylmethyl)phenol 2HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

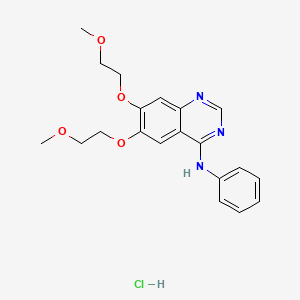

2-Methoxy-6-(piperazin-1-ylmethyl)phenol 2HCl is a chemical compound with the molecular formula C12H20Cl2N2O2 . It is used in various scientific and industrial applications .

Molecular Structure Analysis

The molecular structure of this compound can be determined using techniques such as X-ray diffraction . The compound crystallizes in the monoclinic system, and space group P21/c .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 295.2054 . Other properties such as melting point, boiling point, and density are not specified in the search results .Wirkmechanismus

Target of Action

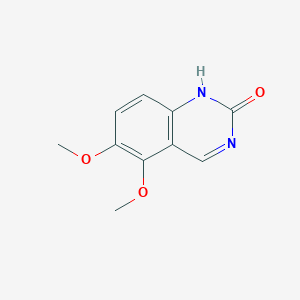

The primary targets of GS2184 are cyclooxygenases (COXs) and nitric oxide synthase (iNOS) . These enzymes play a crucial role in the inflammatory response. COXs are responsible for the production of prostaglandins (PGs), while iNOS produces nitric oxide (NO), both of which are pro-inflammatory mediators .

Mode of Action

GS2184 interacts with its targets, iNOS and COX-2, by forming hydrophobic interactions with their active sites . This interaction inhibits the production of NO and PGs at non-cytotoxic concentrations . The compound also reduces the mRNA expression of iNOS and COX-2, further inhibiting the inflammatory response .

Biochemical Pathways

The inhibition of iNOS and COX-2 by GS2184 affects the inflammatory response pathway. The reduction in NO and PGs, which are key mediators of inflammation, leads to a decrease in inflammation . This can be beneficial in conditions where inflammation is a key factor, such as heart disease, stroke, cancer, and arthritis .

Result of Action

The result of GS2184’s action is a significant reduction in the inflammatory response. By inhibiting the production of key pro-inflammatory mediators, GS2184 can reduce inflammation at the molecular and cellular levels . This makes it a potential therapeutic strategy for inflammation-associated disorders .

Eigenschaften

IUPAC Name |

2-methoxy-6-(piperazin-1-ylmethyl)phenol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2.2ClH/c1-16-11-4-2-3-10(12(11)15)9-14-7-5-13-6-8-14;;/h2-4,13,15H,5-9H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFOVEKLAQRPPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)CN2CCNCC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-4H-benzo[f]quinazolin-1-one](/img/structure/B8133222.png)

![(3S,11aR)-N-(2,4-difluorobenzyl)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-d]pyrido[1,2-a]pyrazine-8-carboxamide](/img/structure/B8133310.png)